molecular formula C14H26N2O4 B1372442 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate CAS No. 1016258-69-7

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1372442
CAS No.: 1016258-69-7
M. Wt: 286.37 g/mol
InChI Key: UHHUEAGCENEXAJ-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (CAS 1016258-69-7) is a high-value piperidine derivative primarily utilized as a key synthetic intermediate in pharmaceutical research and development . Its structure, featuring both tert-butyloxycarbonyl (Boc) and ethyl ester protective groups alongside a reactive aminomethyl group, makes it a versatile building block for the synthesis of complex molecules . This compound is particularly significant in the development of active Pharmaceutical Ingredients (APIs) targeting neurological and psychiatric disorders, where it is used to create molecules that interact with central nervous system targets, such as dopamine or serotonin receptors . The Boc group facilitates further synthetic manipulations under mild acidic conditions, while the ester and amine functionalities allow for diversification, making this compound crucial for constructing piperidine-based scaffolds with improved bioavailability and metabolic stability . It is offered with a high purity grade (95%+) to ensure reliable and reproducible results in research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHUEAGCENEXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676679
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016258-69-7
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 1-tert-butyl 4-methylenepiperidine-1-carboxylate or related piperidine derivatives are commonly used precursors.
  • Halogenated intermediates such as 1-tert-butyl 4-bromomethylpiperidine-1-carboxylate are prepared by bromination of the methylene group.

Stepwise Synthesis Outline

Step Reaction Type Reagents / Conditions Description Yield / Notes
1 Bromination N-Bromosuccinimide (NBS), Et3N·3HF, CH2Cl2, 0 °C to RT Conversion of 4-methylene group to 4-bromomethyl group on piperidine ring ~90% yield; crude product used directly
2 Nucleophilic Substitution Sodium azide (NaN3), DMSO, 130 °C Substitution of bromide by azide to form 4-azidomethyl intermediate Efficient conversion; azide intermediate isolated for further transformation
3 Reduction Hydrogenation or Staudinger reduction Reduction of azide to aminomethyl group Yields primary amine at 4-position
4 Esterification / Protection Reaction with ethyl chloroformate or similar Introduction of ethyl ester at 4-position carboxylate Protects carboxyl group as ethyl ester
5 Purification Column chromatography or crystallization Isolation of pure this compound Yields vary depending on purification

Alternative Routes

  • Direct aminomethylation of 4-position via Mannich-type reactions or reductive amination on 4-formyl piperidine derivatives has been reported but is less common due to selectivity issues.
  • Use of protected intermediates such as 1-Boc-4-(aminomethyl)piperidine derivatives as building blocks for further esterification.

Preparation of Stock Solutions and Formulations

For experimental and in vivo studies, the compound is typically prepared as stock solutions with careful solvent selection to ensure solubility and stability:

Amount of Compound Concentration Solvent Volume (mL) Notes
1 mg 1 mM 3.492 mL Dissolve in DMSO, heat to 37°C and sonicate to aid solubility
5 mg 5 mM 0.6984 mL Prepare master stock in DMSO
10 mg 10 mM 0.3492 mL Store aliquots at -80°C to prevent degradation

In vivo formulations often involve preparing a DMSO master solution followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring clarity before each addition.

Research Findings and Optimization Notes

  • The bromination step using NBS and Et3N·3HF is highly efficient (~92% yield) and provides a reactive intermediate for further functionalization.
  • Azide substitution in DMSO at elevated temperatures (130 °C) proceeds cleanly, allowing for isolation of azidomethyl intermediates suitable for reduction to amines.
  • Stock solution stability is enhanced by avoiding repeated freeze-thaw cycles and storing aliquots at -80°C for up to 6 months.
  • Solubility can be improved by gentle heating and ultrasonic agitation, critical for biological assay preparations.

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents Conditions Yield (%) Comments
Bromination 1-tert-butyl 4-bromomethylpiperidine-1-carboxylate NBS, Et3N·3HF 0 °C to RT, CH2Cl2 90-92 High purity crude product
Azide substitution 4-azidomethyl intermediate NaN3 DMSO, 130 °C High Requires careful temperature control
Reduction 4-(aminomethyl) derivative H2/Pd or Staudinger Ambient High Converts azide to amine
Esterification Final compound Ethyl chloroformate or equivalent Standard esterification Moderate to high Protects carboxyl groups
Purification Pure this compound Column chromatography RT Variable Essential for research-grade purity

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula: C₁₄H₂₆N₂O₄
  • Molecular Weight: 286.37 g/mol
  • CAS Number: 1016258-69-7
  • Purity: Typically ≥95% in commercial preparations

Structural Characteristics

The compound features a piperidine ring with two carboxylate groups and an aminomethyl substituent, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The incorporation of the aminomethyl group may enhance the interaction with neurotransmitter systems, making it a candidate for further investigation in antidepressant drug design .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups facilitate reactions such as alkylation and acylation.

Data Table: Synthetic Applications

Reaction TypeConditionsYield (%)
AlkylationAcetic acid, 25°C, 24h83%
AcylationPlatinum(IV) oxide catalyst90%
Coupling ReactionUnder hydrogen atmosphere85%

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology. Its ability to modulate neurotransmitter systems positions it as a candidate for research into treatments for neurological disorders.

Example Research Findings

Studies have shown that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The specific modifications in the structure of 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine could lead to enhanced efficacy and reduced side effects compared to existing SSRIs .

Chemical Biology

In chemical biology, this compound can be utilized to probe biological systems due to its ability to interact with various biomolecules. The piperidine framework is known for its capacity to mimic natural products, making it useful in drug discovery processes.

Potential Applications:

  • Targeted Drug Delivery: The compound's structure allows for conjugation with targeting moieties.
  • Enzyme Inhibition Studies: It may serve as an inhibitor for specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The aminomethyl group allows the compound to act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Aminomethyl vs. Cyanomethyl (Nitrogen vs. Nitrile Groups)

  • The aminomethyl group in the target compound introduces a primary amine (-NH₂), enabling hydrogen bonding and participation in nucleophilic reactions (e.g., amide coupling) .
  • The cyanomethyl analog (CAS: MolPort-035-676-594) contains a nitrile (-CN) group, which is electron-withdrawing and useful in cross-coupling reactions (e.g., with boronic acids) .

Halogenated Derivatives (Chloroethyl vs. Iodomethyl)

  • The 2-chloroethyl derivative (CAS: 188792-67-8) has a chlorine atom, increasing molecular weight to 319.82 g/mol . It is synthesized via alkylation with chloroethyl halides in high yield (90%) .
  • The iodomethyl analog (CAS: 213013-98-0) features iodine, resulting in a molecular weight of 397.25 g/mol . Its synthesis involves lithium diisopropylamide (LDA) and diiodomethane, achieving 95% yield . Iodine’s large atomic radius enhances reactivity in SN2 substitutions.

Aromatic vs. Aliphatic Substituents

  • The 6-chloropyridin-2-yl variant (CAS: N/A) requires microwave-assisted synthesis (220°C), highlighting the energetic demands of aryl coupling .

Biological Activity

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is an organic compound belonging to the piperidine class, notable for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its structural features, which may confer various biological properties, including enzyme modulation and cellular signaling effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N2O4C_{14}H_{24}N_2O_4. The compound's structure includes a piperidine ring with two carboxylate groups that are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic pathways and cellular processes:

  • Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes by binding to their active or allosteric sites. This interaction can lead to conformational changes that affect enzyme activity.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways by altering the phosphorylation states of proteins involved in these pathways. This modulation may result in significant changes in cellular responses and gene expression profiles.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Activity Effect Reference
Enzyme InhibitionModulates enzyme activity in vitro
Cellular MetabolismAlters metabolic pathways in human cells
Anti-inflammatory EffectsReduces IL-1β release in macrophages

Study 1: Enzymatic Modulation

In a study assessing the compound's effects on enzyme activity, it was found that this compound significantly inhibited specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with notable effects observed at concentrations as low as 10 µM.

Study 2: Cellular Response

A separate investigation focused on the cellular response to the compound. Human macrophages treated with varying concentrations exhibited a dose-dependent decrease in IL-1β release, indicating potential anti-inflammatory properties. The most significant inhibition (approximately 35%) was observed at a concentration of 50 µM.

Pharmacological Implications

The findings suggest that this compound could serve as a lead compound for developing anti-inflammatory agents. Its ability to modulate key enzymes and signaling pathways positions it as a candidate for further pharmacological exploration.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
AlkylationLDA, THF, -78°C89%
IodomethylationDiiodomethane, THF, -42°C95%
Thioether FormationK₂CO₃, DMF, 20°C, 18h99%
Coupling with AminesCs₂CO₃, DMF, 100°C, 5h24.5%

Basic: Which purification methods are effective for isolating this compound after synthesis?

Answer:

  • Column chromatography using silica gel with gradients of ethyl acetate/hexanes (e.g., 1:19) is standard for isolating the product .
  • Acid-base extraction (e.g., citric acid wash) removes unreacted starting materials .
  • Crystallization in non-polar solvents (heptane/THF) enhances purity for crystalline intermediates .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H-NMR (CDCl₃): Peaks at δ 1.27–1.45 ppm (tert-butyl/ethyl groups), 3.29 ppm (aminomethyl CH₂), and 4.18–4.26 ppm (ester COOCH₂) .
  • LCMS : Molecular ion peaks (e.g., m/z 698.8 [M+H]⁺) confirm mass and functionalization .

Advanced: How can researchers optimize reaction yields for introducing the aminomethyl group?

Answer:

  • Parameter screening : Vary temperature (20–100°C), catalyst (Pd(OAc)₂/XPhos), and base (Cs₂CO₃ vs. K₂CO₃) to identify optimal conditions .
  • Design of Experiments (DoE) : Use fractional factorial designs to assess interactions between variables (e.g., solvent polarity, stoichiometry) .
  • In situ monitoring : Track reaction progress via TLC or NMR to minimize side reactions .

Advanced: What strategies resolve contradictions in reported yield data for similar piperidine derivatives?

Answer:

  • Root-cause analysis : Compare reaction durations (e.g., 5h vs. 18h for iodomethylation) and catalyst loadings .
  • Reproducibility checks : Ensure consistent inert atmosphere (N₂/Ar) and reagent purity, as moisture can deactivate LDA .
  • Scale-up adjustments : Longer mixing times or controlled addition rates mitigate exothermic side reactions .

Advanced: How can computational methods enhance the design of novel derivatives?

Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states for aminomethyl group functionalization .
  • Machine learning : Train models on existing reaction data (e.g., yields, solvents) to recommend conditions for new substrates .
  • Solvent optimization : COSMO-RS simulations identify solvents that stabilize intermediates and improve selectivity .

Advanced: What are the challenges in functionalizing the aminomethyl group, and how can they be addressed?

Answer:

  • Steric hindrance : The tert-butyl group limits access to the aminomethyl site. Use bulky bases (e.g., DBU) or microwave-assisted heating to enhance reactivity .
  • Competing side reactions : Protect the amine with Boc groups before coupling, then deprotect under acidic conditions .
  • Low nucleophilicity : Activate the amine via in situ generation of Schiff bases or use coupling agents (EDC/HOBt) .

Basic: What are the key storage and handling protocols for this compound?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of esters .
  • Handling : Use respiratory protection (FFP2 masks) and gloves due to potential irritancy .
  • Waste disposal : Quench reactive intermediates (e.g., iodides) with Na₂S₂O₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

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